molecular formula C11H15N3O B3294191 (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone CAS No. 886497-91-2

(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone

Cat. No.: B3294191
CAS No.: 886497-91-2
M. Wt: 205.26 g/mol
InChI Key: URGXEIDULPADAB-UHFFFAOYSA-N
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Description

(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone is a chemical compound with a unique structure that combines a piperidine ring with a pyridine ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone typically involves the reaction of 4-piperidone with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control of reaction parameters and can be scaled up to produce large quantities of the compound. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, analgesic, and anticancer properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone stands out due to its unique combination of a piperidine and pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h1-2,5-6,10H,3-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXEIDULPADAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258739
Record name (4-Amino-1-piperidinyl)-4-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-91-2
Record name (4-Amino-1-piperidinyl)-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Amino-1-piperidinyl)-4-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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